3,4-Dichloro-1-nitrosopyrrolidine
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Overview
Description
3,4-Dichloro-1-nitrosopyrrolidine is a chemical compound with the molecular formula C4H6Cl2N2O. It is a member of the nitrosamine family, which are compounds known for their potential carcinogenic properties. This compound is of interest in various fields due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-nitrosopyrrolidine typically involves the nitrosation of 3,4-dichloropyrrolidine. This reaction can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1-nitrosopyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso compounds, while reduction can produce amines .
Scientific Research Applications
3,4-Dichloro-1-nitrosopyrrolidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studies on its biological activity help understand the effects of nitrosamines on living organisms.
Medicine: Research on its potential carcinogenic properties contributes to the study of cancer and its prevention.
Industry: It is used in the production of other chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-nitrosopyrrolidine involves its interaction with biological molecules. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s reactivity with cellular components is mediated through its nitroso group, which can undergo metabolic activation to form reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
N-Nitrosopyrrolidine: Similar in structure but lacks the chlorine atoms.
N-Nitrosopiperidine: Contains a six-membered ring instead of a five-membered ring.
N-Nitrosodimethylamine: A simpler structure with two methyl groups attached to the nitrogen atom
Uniqueness
3,4-Dichloro-1-nitrosopyrrolidine is unique due to the presence of chlorine atoms, which influence its chemical reactivity and biological activity. The chlorinated structure can lead to different metabolic pathways and interactions compared to non-chlorinated nitrosamines .
Properties
CAS No. |
59863-59-1 |
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Molecular Formula |
C4H6Cl2N2O |
Molecular Weight |
169.01 g/mol |
IUPAC Name |
3,4-dichloro-1-nitrosopyrrolidine |
InChI |
InChI=1S/C4H6Cl2N2O/c5-3-1-8(7-9)2-4(3)6/h3-4H,1-2H2 |
InChI Key |
NXUCOCMJAHWYNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1N=O)Cl)Cl |
Origin of Product |
United States |
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